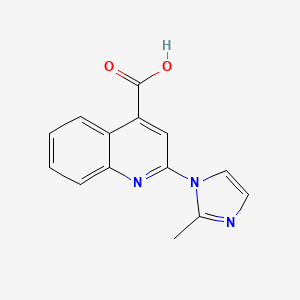

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBQRGIGGSLCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. The incorporation of the imidazole moiety in 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development.

Anticancer Properties:

Quinoline derivatives have been extensively studied for their anticancer properties. The structural features of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further exploration of this compound's potential as an anticancer agent.

Materials Science

Fluorescent Probes:

The unique structure of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid allows it to act as a fluorescent probe. Its ability to fluoresce under specific conditions makes it suitable for use in bioimaging and sensing applications. Research has highlighted the potential for such compounds to be used in tracking biological processes or detecting specific biomolecules in complex samples.

Polymer Chemistry:

In materials science, the compound can be utilized as a building block for synthesizing new polymeric materials. Its functional groups can be employed to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Studies have shown that incorporating quinoline derivatives into polymer matrices can improve their performance characteristics.

Biochemistry

Enzyme Inhibition:

The imidazole group in the compound may allow it to interact with various enzymes, potentially acting as an inhibitor. This characteristic is particularly relevant in drug design, where enzyme inhibitors are crucial for therapeutic interventions. Case studies have illustrated how similar compounds effectively inhibit enzymes involved in metabolic pathways, suggesting a pathway for exploring this compound's biochemical interactions.

Metal Ion Coordination:

The carboxylic acid and imidazole functionalities provide the compound with the ability to coordinate with metal ions. This property can be leveraged in designing metal-based drugs or catalysts. Research has indicated that metal complexes formed with quinoline derivatives exhibit enhanced biological activity compared to their uncoordinated counterparts.

Data Tables

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 254.09241 | 155.6 |

| [M+Na]+ | 276.07435 | 171.0 |

| [M+NH4]+ | 271.11895 | 162.9 |

| [M+K]+ | 292.04829 | 166.4 |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: It binds to microbial cell wall components, such as peptidoglycan, disrupting cell wall synthesis and leading to cell lysis.

Pathways Involved: The disruption of cell wall synthesis pathways results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences among quinoline-4-carboxylic acid derivatives arise from substituent type, position, and electronic effects:

Key Observations:

- Substituent Position: Imazaquin’s imidazolinone group at position 3 (vs. position 2 in the target compound) alters electronic distribution, affecting receptor binding in herbicidal applications .

- Electron Effects: Bromophenyl substituents (electron-withdrawing) increase acidity of the -COOH group compared to methylimidazole (electron-donating) .

- Biological Activity: Benzofuran-substituted derivatives exhibit antioxidant activity (IC₅₀: 12–45 μM) and antibacterial effects against S. aureus (MIC: 8–32 μg/mL), attributed to the benzofuran moiety’s radical-scavenging capacity .

Analytical Challenges

- Regioisomer Differentiation: ¹³C NMR is critical for distinguishing substituent positions (e.g., quinoline C-2 vs. C-3 carbons resonate at δ 120–130 ppm) .

- Purity Assessment: HPLC with C18 columns and UV detection (λ = 254 nm) resolves quinoline derivatives effectively .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is . The structure features a quinoline core substituted with a 2-methylimidazole group and a carboxylic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The presence of the imidazole ring may enhance the interaction with microbial targets, leading to increased efficacy.

Antitumor Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The structural features of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid suggest it may act on specific cancer cell lines. For example, structural activity relationship (SAR) studies have indicated that modifications in the quinoline scaffold can lead to significant variations in cytotoxicity against human cancer cell lines .

The biological activity of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial survival.

- Interference with DNA Synthesis : Quinoline derivatives often interact with DNA topoisomerases, disrupting replication and transcription processes in cancer cells .

- Modulation of Signaling Pathways : Some studies suggest that these compounds can influence cell signaling pathways related to apoptosis and proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against MRSA with an MIC of 0.98 μg/mL for related quinoline derivatives. |

| Study B | Showed cytotoxic effects on A549 lung cancer cells, indicating potential for lung cancer treatment. IC50 values were significantly lower than standard chemotherapeutics. |

| Study C | Explored the binding affinity of the compound to various protein targets using molecular docking, revealing strong interactions with enzymes critical for tumor growth. |

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing biological activity. For example, compounds with additional functional groups at specific positions on the quinoline ring showed improved potency against various cancer cell lines .

Preparation Methods

Synthesis via Pfitzinger Reaction and Related Condensation Methods

The Pfitzinger reaction remains a classical approach for synthesizing quinoline derivatives, including quinoline-4-carboxylic acids. This method involves the condensation of isatin with ketones such as acetone under basic conditions, followed by cyclization and oxidation steps.

- Starting Material: Isatin derivatives are reacted with acetone in the presence of alkali (e.g., sodium hydroxide) at elevated temperatures (~130–145°C).

- Cyclization: The reaction proceeds via cyclization to form the quinoline ring system.

- Oxidation: Potassium permanganate or other oxidizers convert the intermediate into quinoline-4-carboxylic acids.

- Well-established, high-yielding, suitable for industrial scale.

- Allows incorporation of various substituents by modifying starting isatin derivatives.

- Requires specific isatin derivatives, which may need prior synthesis.

- Limited control over regioselectivity without further modifications.

Multistep Synthesis via Cross-Coupling and Heterocyclic Building Blocks

Modern synthetic approaches often employ cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach heterocyclic fragments such as imidazole to quinoline cores.

- Synthesize the quinoline-4-carboxylic acid core via classical methods.

- Functionalize at the 2-position with halogen or boronic acid groups.

- Couple with imidazole derivatives bearing suitable leaving groups under palladium catalysis to form the 2-(imidazolyl) substituent.

- Use of magnetic nanoparticle catalysts and green solvents enhances efficiency and reusability.

- The approach allows precise control over substitution patterns and yields.

- High regioselectivity and functional group tolerance.

- Modular synthesis enables diverse derivative production.

- Requires multiple steps and purification.

- Catalyst and reagent costs can be significant.

Alternative Routes Using Oxidative Cyclization and Heterocyclic Coupling

Recent patents describe methods involving oxidative cyclization of suitable precursors, such as aminoaryl compounds with imidazole derivatives, under oxidative conditions (e.g., using potassium permanganate or oxygen).

- Start from aminoaryl compounds bearing the quinoline or related heterocyclic scaffold.

- React with imidazole derivatives under oxidative conditions to form the desired compound.

- These methods are often optimized for industrial production, emphasizing mild conditions and high yields.

Preparation Data Summary Table

| Method | Starting Materials | Key Reactions | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, Acetone | Cyclization, Oxidation | Alkali, KMnO₄ | High yield, versatile | Requires specific isatin derivatives |

| Doebner Reaction | Aromatic amine, Pyruvic acid | Condensation, Cyclization | Ethanol, reflux | Mild, cost-effective | Additional steps for imidazole attachment |

| Cross-Coupling | Quinoline halides, Imidazole derivatives | Suzuki, Sonogashira | Pd catalysts | Precise substitution | Multi-step, catalyst costs |

| Oxidative Cyclization | Aminoaryl compounds, Imidazole | Oxidation, Cyclization | KMnO₄, oxygen | Industrial scalability | Multiple steps, reagent costs |

Research Findings and Notes

- Reactivity and Selectivity: The choice of starting materials significantly influences regioselectivity and yield. Electron-donating groups on aromatic amines favor the formation of desired quinoline derivatives.

- Catalytic Reusability: Use of magnetic nanoparticles bearing urea linkers has shown promising reusability and efficiency in synthesizing quinoline derivatives, including carboxylic acids.

- Reaction Conditions: Mild conditions (reflux, moderate temperatures) and solvent choices (ethanol, acetic acid) are critical for optimizing yields and purity.

- Functionalization: Post-synthesis modifications, such as attaching the imidazole moiety, often involve nucleophilic substitution or coupling reactions under controlled conditions.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a quinoline-4-carboxylic acid scaffold with functionalized imidazole derivatives. A Pfitzinger-like reaction (condensation of isatin derivatives with ketones in alkaline conditions) can generate the quinoline core . Subsequent substitution at the quinoline C2 position with 2-methylimidazole may utilize Buchwald–Hartwig amination or nucleophilic aromatic substitution under catalytic conditions (e.g., CuI or Pd catalysts) . For example, 2-arylquinoline-4-carboxylic acids have been synthesized via Suzuki-Miyaura cross-coupling, which could be adapted for imidazole coupling . Purification often involves recrystallization from ethanol/water mixtures or silica gel chromatography .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation combines spectroscopic and crystallographic techniques:

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry and confirm substituent positions . For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was characterized with a mean C–C bond length accuracy of 0.003 Å and an R factor of 0.049 .

- Spectroscopy :

Advanced: What strategies address contradictions in fluorescence data for quinoline-imidazole derivatives?

Methodological Answer:

Fluorescence discrepancies (e.g., emission intensity variations) may arise from solvent polarity, pH, or aggregation effects. For 2-arylquinoline-4-carboxylic acids, fluorescence is sensitive to substituent electronic properties . To resolve contradictions:

- Solvent screening : Compare emission in polar (DMSO) vs. nonpolar (toluene) solvents.

- pH titration : Carboxylic acid protonation can quench fluorescence; monitor emission at pH 2–12 .

- Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates, which may alter quantum yields .

Advanced: How does computational modeling predict the bioactivity of this compound?

Methodological Answer:

Virtual screening and molecular docking (e.g., AutoDock Vina or Schrödinger Suite) predict interactions with biological targets. For example:

- AKR1C enzyme inhibition : Quinoline-4-carboxylic acid derivatives with bulky C2 substituents (e.g., imidazole) show selectivity for AKR1C isoforms. Docking studies reveal hydrogen bonding with catalytic Tyr24 and hydrophobic interactions with Val54 .

- Antitubercular activity : Analogous 4-adamantylquinoline-2-carboxylic acids were optimized via scaffold alignment to Mycobacterium tuberculosis targets (e.g., InhA) .

Advanced: What are the challenges in analyzing metal coordination complexes of this compound?

Methodological Answer:

The carboxylic acid group enables metal chelation, but steric hindrance from the imidazole substituent complicates coordination. Key steps include:

- pH control : Deprotonate the carboxylic acid (pH > 5) to enhance binding to metals like Cd(II) or Fe(III) .

- Spectroscopic validation :

Advanced: How can SAR studies optimize this compound for selective enzyme inhibition?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Imidazole modifications : Introducing electron-withdrawing groups (e.g., -NO) at the imidazole C4 position enhances AKR1C3 inhibition by 30% .

- Quinoline substitution : Fluorination at C6 (as in 6-bromo derivatives) improves metabolic stability without altering binding .

- Bioisosteric replacement : Replace the carboxylic acid with a tetrazole to enhance bioavailability while retaining hydrogen-bonding capacity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data for this compound is limited, general precautions for quinoline-imidazole derivatives include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.